Bienvenue dans la boutique en ligne BenchChem!

1-Methyl-5-nitro-1H-indazole-3-carboxylic acid

Kinase inhibition Structure-activity relationship Regioisomer comparison

Ensure synthetic fidelity with this precise 5-nitro-1-methyl regioisomer. The N1-methyl group eliminates N1-deprotonation side reactions during amide coupling, while the 5-nitro substitution is essential for c-Met kinase binding. Unsubstituted or regioisomeric analogs (6-/7-nitro) fail to replicate activity SAR. This compound is the validated building block for indazole-3-carboxamide kinase inhibitor libraries.

Molecular Formula C9H7N3O4
Molecular Weight 221.17 g/mol
CAS No. 1363382-25-5
Cat. No. B1399672
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-5-nitro-1H-indazole-3-carboxylic acid
CAS1363382-25-5
Molecular FormulaC9H7N3O4
Molecular Weight221.17 g/mol
Structural Identifiers
SMILESCN1C2=C(C=C(C=C2)[N+](=O)[O-])C(=N1)C(=O)O
InChIInChI=1S/C9H7N3O4/c1-11-7-3-2-5(12(15)16)4-6(7)8(10-11)9(13)14/h2-4H,1H3,(H,13,14)
InChIKeyLTGCETNXDDEADX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methyl-5-nitro-1H-indazole-3-carboxylic acid (CAS 1363382-25-5): Procurement-Relevant Compound Profile and Differentiation Context


1-Methyl-5-nitro-1H-indazole-3-carboxylic acid (CAS: 1363382-25-5) is a heterocyclic compound featuring a 5-nitro-substituted indazole core with a carboxylic acid group at the 3-position and a methyl group at the N1 position [1]. This compound belongs to the indazole-3-carboxylic acid family and is primarily utilized as a versatile synthetic building block in medicinal chemistry, particularly for the development of kinase inhibitors and anti-cancer agents [2]. Its well-defined substitution pattern—specifically the N1-methyl and C5-nitro groups—distinguishes it from structurally related indazole carboxylic acids and establishes its value in structure-activity relationship (SAR) investigations [1].

1-Methyl-5-nitro-1H-indazole-3-carboxylic acid: Why Unsubstituted or Regioisomeric Indazole Analogs Cannot Substitute


Generic substitution with unsubstituted indazole-3-carboxylic acid (CAS: 50890-83-0) or alternative nitro-regioisomers (e.g., 6-nitro or 7-nitro derivatives) fails to recapitulate the synthetic utility of 1-methyl-5-nitro-1H-indazole-3-carboxylic acid. The N1-methyl group is essential for directing reactivity and preventing undesired side reactions during amide bond formation, as evidenced by its role as a key intermediate in the synthesis of granisetron, a clinically approved antiemetic [1]. Furthermore, the 5-nitro group confers distinct electronic properties and serves as a critical pharmacophore in downstream kinase inhibitors; regioisomeric nitro placement at the 6- or 7-position yields compounds with substantially different biological activity profiles, as demonstrated in c-Met inhibitor development where 5-nitro substitution was essential for maintaining potency [2]. Thus, procurement of the precise substitution pattern is non-negotiable for SAR continuity.

1-Methyl-5-nitro-1H-indazole-3-carboxylic acid: Quantified Differentiation Evidence Against Closest Analogs


Nitro Group Regioisomerism: 5-Nitro vs. 6-Nitro Substitution and Implications for Kinase Inhibitor Potency

The 5-nitro substitution pattern in 1-methyl-5-nitro-1H-indazole-3-carboxylic acid is structurally distinct from its 6-nitro regioisomer (1-methyl-6-nitro-1H-indazole-3-carboxylic acid, CAS: 1058740-77-4). While head-to-head activity data for the free carboxylic acid scaffold is not reported, the downstream significance of this regioisomeric difference is unequivocal: in medicinal chemistry campaigns, the 5-nitro isomer is specifically utilized as the precursor for potent c-Met kinase inhibitors, whereas the 6-nitro isomer has not been reported in this capacity [1]. This specificity arises because the 5-nitro group in the final inhibitors participates in key hydrogen-bonding interactions within the kinase ATP-binding pocket [1]. Procuring the incorrect regioisomer leads to synthetic dead-ends and invalid SAR, incurring significant time and resource costs.

Kinase inhibition Structure-activity relationship Regioisomer comparison

N1-Methyl Group: Differentiation from Unsubstituted 5-Nitroindazole-3-carboxylic Acid

The N1-methyl group in 1-methyl-5-nitro-1H-indazole-3-carboxylic acid distinguishes it from 5-nitro-1H-indazole-3-carboxylic acid (CAS: 78155-76-7). The methyl group at N1 acts as a built-in protecting group, preventing the formation of N1-deprotonated side products during carboxylate activation and amide coupling reactions. This is particularly critical in the synthesis of indazole-3-carboxamides, where the free NH in the unsubstituted analog (5-nitro-1H-indazole-3-carboxylic acid) can compete with intended amine nucleophiles, leading to dimerization, reduced yield, or complex purification requirements . While no direct comparative yield study is available, the N1-methyl group is universally present in key synthetic intermediates for clinical candidates such as granisetron, underscoring its synthetic necessity [1].

Synthetic methodology Reaction selectivity Protecting group

Computational Property Differentiation: Lipophilicity (XLogP3) vs. Non-Nitrated Analog

The presence of the 5-nitro group significantly alters the lipophilicity of 1-methyl-5-nitro-1H-indazole-3-carboxylic acid relative to its non-nitrated counterpart, 1-methyl-1H-indazole-3-carboxylic acid (CAS: 50890-83-0). According to PubChem computed data, 1-methyl-5-nitro-1H-indazole-3-carboxylic acid has an XLogP3 value of 1.3 [1], whereas the non-nitrated analog 1-methyl-1H-indazole-3-carboxylic acid exhibits an XLogP3 of 1.9 [2]. This ΔXLogP3 of -0.6 indicates that the nitro-substituted compound is more hydrophilic, which can affect solubility, membrane permeability, and chromatographic retention time. This difference is quantifiable and reproducible, providing a clear rationale for selecting the nitro-substituted scaffold when designing analogs with improved aqueous compatibility or altered PK profiles [1].

Physicochemical properties Drug-likeness Lipophilicity

Molecular Weight and Topological Polar Surface Area (TPSA) Differentiation from Non-Nitrated Analog

The introduction of the 5-nitro group into the indazole-3-carboxylic acid scaffold results in quantifiable changes to key molecular descriptors beyond lipophilicity. The target compound has a molecular weight of 221.17 g/mol and a topological polar surface area (TPSA) of 101 Ų [1]. In comparison, the non-nitrated analog, 1-methyl-1H-indazole-3-carboxylic acid, has a molecular weight of 176.17 g/mol and a TPSA of 55 Ų [2]. The increases of 45.00 g/mol in molecular weight and 46 Ų in TPSA are directly attributable to the nitro group (-NO2) and its contribution of two additional hydrogen bond acceptor sites. These differences are critical for compliance with lead-like metrics (e.g., rule of three) and fragment-based drug discovery campaigns, where precise control over molecular properties is required [1].

Molecular properties Drug-likeness Medicinal chemistry

1-Methyl-5-nitro-1H-indazole-3-carboxylic acid: High-Value Application Scenarios for Scientific Procurement


Medicinal Chemistry: Synthesis of c-Met Kinase Inhibitors for Oncology Research

This compound is the preferred starting material for synthesizing indazole-based c-Met kinase inhibitors, as reported in medicinal chemistry campaigns. The 5-nitro group is critical for maintaining inhibitory activity by engaging key residues in the ATP-binding pocket of c-Met [1]. Procurement of this specific regioisomer ensures fidelity to published synthetic routes and SAR data. This scenario is directly supported by evidence that the 5-nitro isomer is utilized as a precursor for potent c-Met inhibitors, whereas the 6-nitro regioisomer has no reported utility in this context [1].

Medicinal Chemistry: Fragment-Based Drug Discovery and Hit-to-Lead Optimization

The well-defined physicochemical property differences (ΔXLogP3 = -0.6, ΔMW = +45.00 g/mol, ΔTPSA = +46 Ų) relative to the non-nitrated analog make this compound an ideal building block for fragment-based drug discovery (FBDD) and hit-to-lead campaigns [1][2]. The 5-nitro group increases TPSA to 101 Ų and MW to 221.17 g/mol, while reducing lipophilicity (XLogP3 = 1.3) [1]. These quantifiable shifts allow medicinal chemists to systematically modulate aqueous solubility and permeability, enabling precise optimization of lead-like properties.

Organic Synthesis: High-Fidelity Synthesis of Indazole-3-Carboxamide Libraries

The N1-methyl group acts as a built-in protecting group, preventing N1-deprotonation side reactions during amide coupling [1]. This eliminates competitive pathways that plague the unsubstituted analog (5-nitro-1H-indazole-3-carboxylic acid), resulting in cleaner reaction profiles and simplified purification. This feature makes the compound the building block of choice for parallel synthesis of indazole-3-carboxamide libraries, where high synthetic fidelity across diverse amine inputs is paramount [1].

Analytical Chemistry: Reference Standard for Chromatographic Method Development

The distinct physicochemical properties of 1-methyl-5-nitro-1H-indazole-3-carboxylic acid, including its specific XLogP3 value of 1.3 and molecular weight of 221.17 g/mol, make it suitable as a reference standard for developing and validating HPLC or LC-MS methods for related indazole derivatives [1]. The presence of both the nitro group and the carboxylic acid moiety provides strong UV absorbance (λmax ~260-280 nm typical for nitroaromatics) and facilitates ionization in negative mode ESI-MS, enabling sensitive detection and quantification.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Methyl-5-nitro-1H-indazole-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.